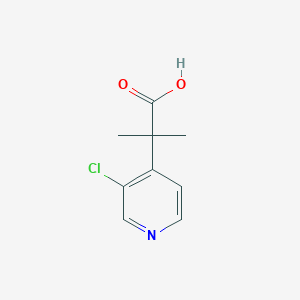
2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the reaction of 3-chloropyridine with a suitable alkylating agent under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. The pathways involved may include binding to active sites of enzymes, altering their conformation, and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopyridin-4-yl)-2-methylpropanoic acid: Similar structure with a bromine atom instead of chlorine.
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid: Contains a fluorine atom in place of chlorine.
2-(3-Iodopyridin-4-yl)-2-methylpropanoic acid: Iodine atom substitution.
Uniqueness
2-(3-Chloropyridin-4-yl)-2-methylpropanoic acid is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain chemical reactions and applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
DEVGHOVSYXXBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



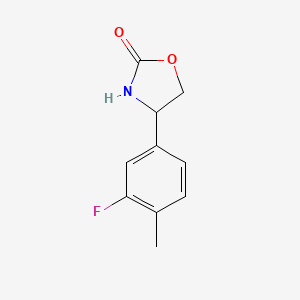

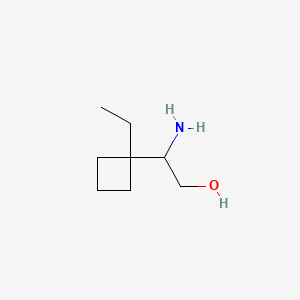
![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
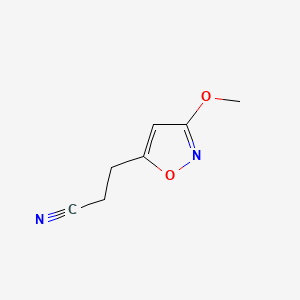
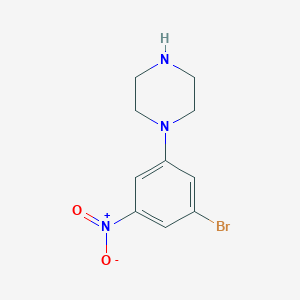
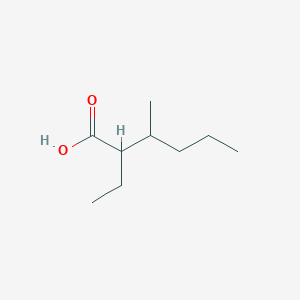
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)

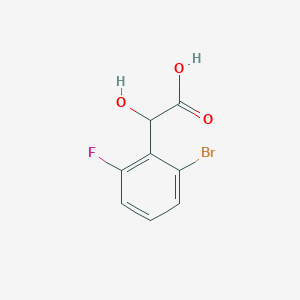
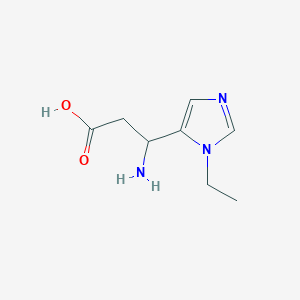
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)

